

Unraveling the Molecular Architecture of Acid-PEG3-C2-Boc: A Technical Guide

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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

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This technical guide provides a comprehensive overview of the structure and properties of **Acid-PEG3-C2-Boc**, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct chemical moieties of the molecule and their synergistic role in advancing targeted protein degradation.

Molecular Structure and Components

Acid-PEG3-C2-Boc is a hetero-bifunctional linker composed of four key chemical components: a carboxylic acid group, a polyethylene glycol (PEG) linker, an ethyl spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Its systematic chemical name is 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid.[1] The spatial arrangement and connectivity of these groups impart the molecule with its characteristic properties, enabling its utility in the synthesis of PROTACs.

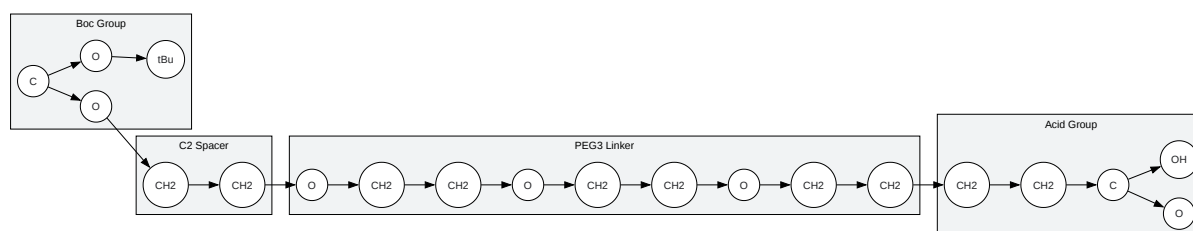
The structure consists of:

- **An Acid Group:** A terminal propanoic acid group provides a reactive handle for conjugation with a ligand for a target protein.
- **A PEG3 Linker:** A chain of three repeating ethylene glycol units confers hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting

PROTAC.

- A C2 Spacer: An ethyl group (part of the propoxy linkage) provides spatial separation between the PEG linker and the Boc-protected group.
- A Boc Protecting Group: The tert-butyloxycarbonyl group protects a terminal functional group, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation.

Below is a two-dimensional representation of the chemical structure of **Acid-PEG3-C2-Boc**, generated using the Graphviz DOT language.



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Figure 1: 2D chemical structure of **Acid-PEG3-C2-Boc**.

Physicochemical Properties

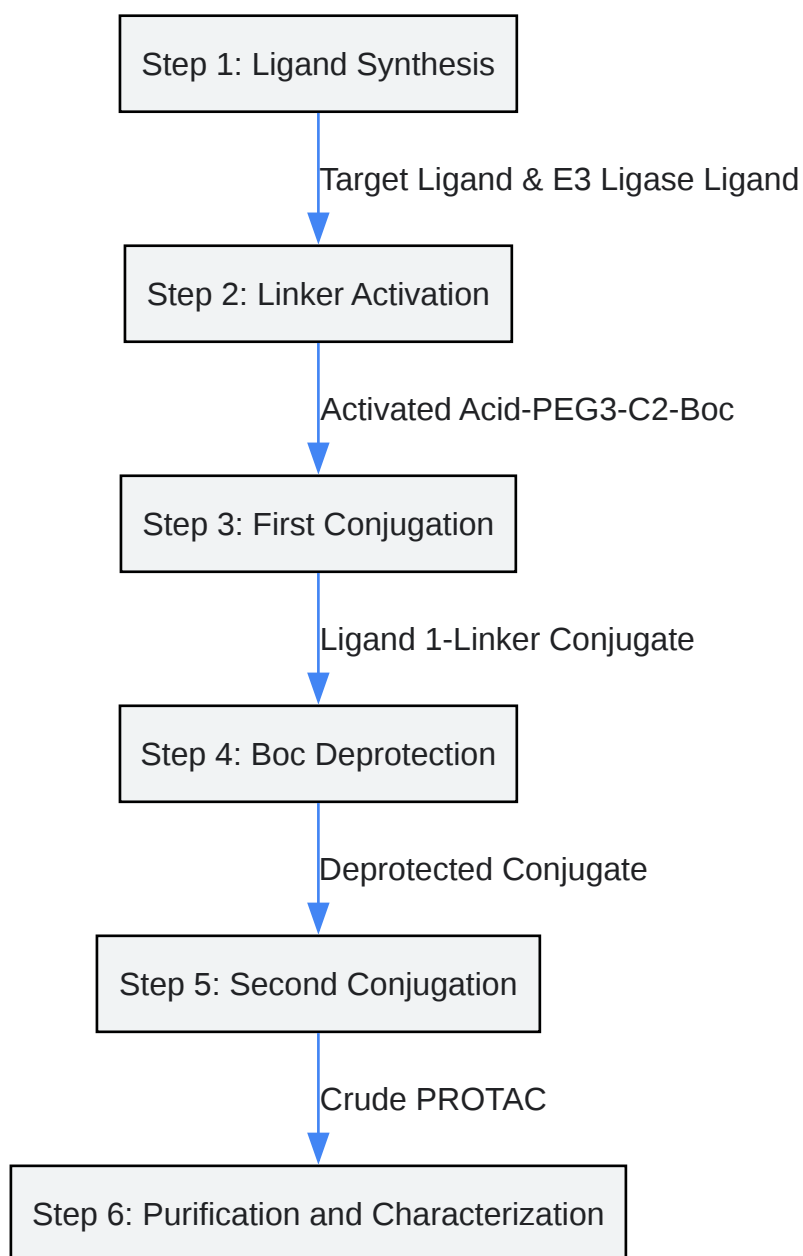
A summary of the key physicochemical properties of **Acid-PEG3-C2-Boc** is presented in the table below. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.

Property	Value	Reference
Chemical Name	3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid	[1]
Molecular Formula	C14H26O7	[1]
Molecular Weight	306.35 g/mol	[1]
CAS Number	1807539-06-5	[1]
Appearance	Solid Powder or Colorless to light yellow liquid	[1][2]
Purity	≥98%	[1]
SMILES	<chem>CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O</chem>	[1]
InChIKey	VDWZJPCGUNJFEE-UHFFFAOYSA-N	[1]

Application in PROTAC Synthesis

Acid-PEG3-C2-Boc serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This molecule is specifically utilized for the synthesis of PROTACs aimed at degrading proteins such as the Epidermal Growth Factor Receptor (EGFR) and inhibiting the mammalian target of rapamycin (mTOR).[1][2][3][4]

The workflow for utilizing **Acid-PEG3-C2-Boc** in PROTAC synthesis generally follows the logical steps outlined in the diagram below.



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Figure 2: Generalized workflow for PROTAC synthesis using **Acid-PEG3-C2-Boc**.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Acid-PEG3-C2-Boc** are not publicly available in the search results, a general methodology for its use in PROTAC synthesis can be inferred. The following is a generalized protocol for the conjugation of a target protein

ligand (containing a suitable nucleophile, e.g., an amine) to the carboxylic acid moiety of **Acid-PEG3-C2-Boc**.

Materials:

- **Acid-PEG3-C2-Boc**
- Target protein ligand with a primary or secondary amine
- Coupling agents (e.g., HATU, HOBt)
- Amine base (e.g., DIPEA)
- Anhydrous aprotic solvent (e.g., DMF, DCM)
- Reagents for Boc deprotection (e.g., TFA in DCM)
- E3 ligase ligand with a reactive group for the deprotected end of the linker

Procedure:

- **Activation of Carboxylic Acid:** Dissolve **Acid-PEG3-C2-Boc** in an anhydrous aprotic solvent. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- **First Conjugation:** To the activated linker solution, add the target protein ligand. Allow the reaction to proceed at room temperature until completion, monitored by an appropriate technique (e.g., LC-MS).
- **Purification:** Purify the resulting conjugate using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
- **Boc Deprotection:** Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature until the Boc group is completely removed, as monitored by LC-MS.
- **Second Conjugation:** The deprotected amine is then available for conjugation to the E3 ligase ligand, which would typically be activated for reaction with an amine.

- Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific ligand and linker combination.

Conclusion

Acid-PEG3-C2-Boc is a well-defined and versatile chemical tool for the construction of PROTACs. Its distinct structural components provide the necessary functionality and physicochemical properties to bridge a target protein ligand and an E3 ligase ligand, ultimately facilitating targeted protein degradation. A thorough understanding of its structure and reactivity is paramount for its effective application in the design and synthesis of novel therapeutics in the rapidly evolving field of targeted protein degradation.

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